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Compound of Interest

Compound Name:
(2S,3aR,7aS)-Octahydro-1H-

indole-2-carboxylic acid

Cat. No.: B049403 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Perindopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor widely used

in the treatment of hypertension and heart failure.[1] It is a pro-drug, metabolized in vivo to its

active form, perindoprilat.[1] The synthesis of perindopril, particularly its stable tert-butylamine

salt, perindopril erbumine, requires a high degree of purity and efficiency to be viable for

industrial-scale production. This document outlines a robust and high-yield protocol for the

synthesis of perindopril, focusing on the key coupling reaction between its primary

intermediates, followed by deprotection and salt formation. The described method is designed

to minimize impurity formation and maximize yield, resulting in a final product suitable for

pharmaceutical use.[2][3]

The key intermediates for this synthesis are (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine. The overall synthetic strategy

involves a peptide-like coupling of these two fragments, followed by the removal of a benzyl

protecting group via catalytic hydrogenation to yield the perindopril free acid, which is then

converted to the erbumine salt.[2][4]
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The synthesis of Perindopril Erbumine from its key intermediates can be summarized in three

primary stages:

Coupling Reaction: Formation of a peptide bond between (2S,3aS,7aS)-octahydroindole-2-

carboxylic acid benzyl ester and N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

Deprotection (Debenzylation): Removal of the benzyl protecting group from the carboxylic

acid of the indole moiety via catalytic hydrogenation.

Salt Formation: Reaction of the perindopril free acid with tert-butylamine to form the stable

and crystalline perindopril erbumine salt.

The following diagram illustrates the logical flow of this synthetic protocol.
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Synthesis Protocol

Products(2S,3aS,7aS)-octahydroindole-2-
carboxylic acid benzyl ester

Coupling Reaction

 DCC, HOBT
 Ethyl Acetate

 30°C

N-[(S)-ethoxycarbonyl-1-butyl]-
(S)-alanine

 DCC, HOBT
 Ethyl Acetate

 30°C

Benzyl Perindopril

Deprotection
(Hydrogenation)

Salt Formation

Perindopril Erbumine

 H₂, 5% Pd/C
 Methylcyclohexane/Water

 0.5 bar

Perindopril (Free Acid)

 tert-butylamine
 Ethyl Acetate

Deproteation

Click to download full resolution via product page

Caption: Workflow for the synthesis of Perindopril Erbumine.

Experimental Protocols
This section provides detailed methodologies for the key steps in the synthesis of perindopril

erbumine from its intermediates.
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This step involves the formation of the peptide bond between the two key intermediates using

dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT) as coupling agents.[2]

Reagents and Materials:

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBT)

Triethylamine

Ethyl acetate

Reaction vessel with stirring mechanism and temperature control

Procedure:

Charge the reactor with 1.0 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl

ester para-toluenesulfonate, 4.6 L of ethyl acetate, and 0.06 kg of triethylamine.

Stir the mixture for 10 minutes at ambient temperature.

Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-

hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide to the reaction mixture.

Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

After the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea

(DCU) byproduct.

Filter the mixture to remove the precipitated DCU.

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.[5]
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Evaporate the organic solvent under vacuum to yield the crude Benzyl Perindopril as an

oil or residue.

This protocol describes the catalytic hydrogenation to remove the benzyl protecting group.[2][3]

Reagents and Materials:

Benzyl Perindopril (from Protocol 1)

5% Palladium on Carbon (Pd/C) catalyst

Methylcyclohexane

Purified Water

Hydrogenator

Procedure:

Dissolve 1.0 kg of the residue obtained from the preceding step in 1.0 L of

methylcyclohexane.

Transfer the solution to a suitable hydrogenator.

Add a suspension of 0.13 kg of 5% Pd/C in 0.4 L of methylcyclohexane to the

hydrogenator.

Add 3.2 L of water to the mixture.

Pressurize the hydrogenator with hydrogen gas to 0.5 bar.

Maintain the reaction at a temperature between 15°C and 30°C, with stirring, until the

theoretical amount of hydrogen has been absorbed.

Once the reaction is complete, remove the catalyst by filtration.

Separate the aqueous phase from the filtrate and wash it with methylcyclohexane to

remove organic impurities.
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Lyophilize (freeze-dry) the aqueous phase to yield the Perindopril free acid as a solid

product.

This final step converts the perindopril free acid into its stable, crystalline tert-butylamine salt.[2]

[3]

Reagents and Materials:

Perindopril free acid (from Protocol 2)

tert-butylamine

Ethyl acetate

Crystallization vessel with reflux and cooling capabilities

Procedure:

Dissolve 1.0 kg of the lyophilisate obtained from the preceding step in 14 L of ethyl

acetate.

Add a solution of 0.2 kg of tert-butylamine in 2 L of ethyl acetate to the mixture.

Heat the resulting suspension to reflux until complete dissolution is achieved.

Filter the hot solution to remove any particulate matter.

Cool the clear solution to a temperature of 15-20°C with stirring to induce crystallization.

Filter the resulting precipitate.

Wash the filter cake with a small amount of cold ethyl acetate.

Dry the solid under vacuum to yield the final Perindopril Erbumine product.

Data Summary
The efficiency of this synthetic protocol is demonstrated by the high yields and excellent purity

achieved in each step.
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Step Product Typical Yield Purity Specification

1. Coupling Benzyl Perindopril 92% -

2. Deprotection Perindopril (Free Acid) 94%

Impurity II < 0.2%,

Impurity III < 0.1%[2]

[3]

3. Salt Formation Perindopril Erbumine 95%

Conforms to

pharmaceutical

standards

Note: Impurity levels are based on specific related substances as defined in relevant

pharmacopeias and patents.[2][3] The use of dicyclohexylamine salt formation can also be

employed as a purification method to reduce specific diastereomeric impurities.[6]

Conclusion
The protocol detailed herein provides a comprehensive and efficient method for the industrial

synthesis of high-purity perindopril erbumine. By carefully controlling reaction conditions and

employing effective purification strategies, this process consistently delivers high yields,

achieving over 82% overall yield from the benzyl ester intermediate. The clear, step-by-step

instructions and defined parameters make this protocol highly reproducible and scalable for

drug development and manufacturing professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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